molecular formula C8H7NO3 B117912 2'-Nitroacetophenone CAS No. 577-59-3

2'-Nitroacetophenone

Cat. No.: B117912
CAS No.: 577-59-3
M. Wt: 165.15 g/mol
InChI Key: SUGXZLKUDLDTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Safety and Hazards

2’-Nitroacetophenone is harmful if swallowed . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest . In case of contact with skin, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, immediate medical assistance should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Nitroacetophenone can be synthesized through the nitration of acetophenone. One common method involves slowly adding acetophenone into a mixture of concentrated sulfuric acid and nitric acid at a temperature of -15°C. Calcium silicate powder is then added, and the mixture is stirred overnight. The reaction mixture is then poured into ice water, and the resulting yellow solid is filtered to obtain 2’-Nitroacetophenone with a high yield and purity .

Industrial Production Methods: In industrial settings, 2’-Nitroacetophenone is synthesized from o-nitroethylbenzene by oxidation. This process involves adding o-nitroethylbenzene, decanoic acid, and an initiator such as azobisisobutyronitrile into a reaction tower. Air is slowly passed into the tower, maintaining the pressure at 0.3-0.8 MPa and controlling the oxidation at 120-130°C to generate 2’-Nitroacetophenone .

Chemical Reactions Analysis

Types of Reactions: 2’-Nitroacetophenone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group, forming 2’-aminoacetophenone.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.

Major Products:

    Oxidation: 2-nitrobenzoic acid.

    Reduction: 2’-aminoacetophenone.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Comparison with Similar Compounds

  • 4’-Nitroacetophenone
  • 3’-Nitroacetophenone
  • 2’-Aminoacetophenone
  • 4’-Chloroacetophenone

Comparison: 2’-Nitroacetophenone is unique due to the position of the nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. For example, 4’-Nitroacetophenone has the nitro group in the para position, which affects its electronic properties and reactivity differently compared to the ortho position in 2’-Nitroacetophenone .

Properties

IUPAC Name

1-(2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGXZLKUDLDTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Record name O-NITROACETOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20746
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6025723
Record name 2-Nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-nitroacetophenone is a clear yellow liquid. Insoluble in water. (NTP, 1992)
Record name O-NITROACETOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20746
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Boiling Point

316 °F at 16 mmHg (NTP, 1992)
Record name O-NITROACETOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20746
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Flash Point

greater than 235 °F (NTP, 1992)
Record name O-NITROACETOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20746
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (NTP, 1992)
Record name O-NITROACETOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20746
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

577-59-3
Record name O-NITROACETOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20746
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2′-Nitroacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetylnitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Nitroacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3641
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(2-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Nitroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6025723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-nitroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.560
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-ACETYLNITROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52L53K4X3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

82 to 84 °F (NTP, 1992)
Record name O-NITROACETOPHENONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20746
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Nitroacetophenone
Reactant of Route 2
2'-Nitroacetophenone
Reactant of Route 3
Reactant of Route 3
2'-Nitroacetophenone
Reactant of Route 4
Reactant of Route 4
2'-Nitroacetophenone
Reactant of Route 5
Reactant of Route 5
2'-Nitroacetophenone
Reactant of Route 6
Reactant of Route 6
2'-Nitroacetophenone
Customer
Q & A

Q1: What is the molecular formula and weight of 2'-Nitroacetophenone?

A1: The molecular formula of this compound is C8H7NO3, and its molecular weight is 165.15 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ a combination of techniques, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) to elucidate the structural features of this compound. []

Q3: What are some key reactions involving this compound?

A3: this compound readily undergoes various reactions, including:

  • Claisen-Schmidt Condensation: Reacts with benzaldehydes to yield substituted chalcones. []
  • Reduction: The nitro group can be reduced to an amine, a crucial step in synthesizing heterocycles like benzimidazoles and quinolinones. [, ]
  • Heterocyclization: Participates in multicomponent reactions to construct diverse heterocycles such as pyridines, quinolines, and isoxazoles. [, , , , , , ]

Q4: How is this compound used in the synthesis of benzoxazoles?

A4: Researchers have developed a one-pot reaction using AgPd nanoparticles deposited on WO2.72 nanorods as catalysts. This method facilitates the conversion of 2-nitrophenol and this compound into benzoxazoles in high yields under mild conditions. []

Q5: Can this compound be utilized for synthesizing fluorescent compounds?

A5: Yes, this compound serves as a starting material in synthesizing β-carboline-linked benzothiophenones, a class of compounds exhibiting promising fluorescence properties. []

Q6: How does the nitro group in this compound participate in heterocyclization reactions?

A6: The nitro group often acts as a leaving group, enabling ring closure and the formation of various heterocycles. For instance, indium-mediated reductive heterocyclization of this compound derivatives can lead to the synthesis of 2,1-benzisoxazoles in aqueous media. []

Q7: How is this compound used in the synthesis of unsymmetrical pyridines?

A7: It serves as a key starting material in multicomponent reactions with various aldehydes and 1,3-dicarbonyl compounds, allowing the construction of diverse unsymmetrical 5-nitropyridines. This approach offers a significant improvement in reaction time and yield compared to traditional methods. [, ]

Q8: What is caged ATP, and how is this compound used in its synthesis?

A8: Caged ATP is a photoactivatable derivative of ATP, where the molecule's activity is masked until exposed to UV light. This compound is used to synthesize the photolabile protecting group, 1-(2-nitrophenyl)ethyl, which "cages" the ATP molecule. []

Q9: Has this compound been studied in the context of cancer research?

A9: Yes, caged siRNA molecules, synthesized using a this compound derivative (4,5-dimethoxy-2-nitroacetophenone, DMNPE), were investigated for their potential in inhibiting bladder cancer cell growth in vitro. []

Q10: Are there any studies exploring the biodegradation of this compound?

A10: Research indicates that an aerobic bacterial culture can degrade this compound, highlighting its potential for bioremediation applications. []

Q11: Have computational methods been employed to study this compound?

A11: Yes, density functional theory (DFT) calculations have been used to investigate various molecular properties of this compound, including its molecular structure, vibrational frequencies, NMR chemical shifts, and electronic properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.